1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a chemical compound of interest in both chemistry and biology. It features a pyrimidine ring, a phenyl group substituted with a dioxaborolane moiety, and a urea linkage. This unique structure enables the compound to participate in various chemical reactions and serves as a valuable tool in scientific research.
The synthesis of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves several key steps:
The molecular structure of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be represented using its chemical formula:
The structure includes:
This configuration facilitates various interactions with biological targets due to its polar and non-polar regions .
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes several types of chemical reactions:
These reactions are facilitated by common reagents and conditions including palladium catalysts for coupling reactions.
The mechanism of action for 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins while the dioxaborolane moiety forms reversible covalent bonds with hydroxyl groups. This dual functionality enables the compound to modulate various biological pathways effectively .
Key physical and chemical properties of 1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea include:
Property | Value |
---|---|
Molecular Weight | 340.18 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties influence its behavior in various chemical environments and applications .
1-(Pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has numerous applications in scientific research:
This compound's versatility makes it an important subject for ongoing research in both academic and industrial settings.
The structural architecture of 1-(pyrimidin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874298-03-0; C₁₇H₂₁BN₄O₃) exemplifies strategic integration of boronates into pharmacophores. Its design adheres to three core medicinal chemistry principles: bioisosteric replacement, polarity modulation, and synthetic versatility. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a stable Suzuki-Miyaura coupling handle while maintaining metabolic stability through reduced oxidative susceptibility compared to boronic acids [1]. The para-substituted phenylurea linker enables planar conjugation between the pyrimidine electron-deficient ring and the boronate, facilitating π-stacking interactions with kinase ATP pockets. This geometry is evidenced by computational descriptors: a topological polar surface area (TPSA) of 76.84 Ų and moderate lipophilicity (calculated cLogP ~2.3), balancing membrane permeability and aqueous solubility [1] [2].
Compound | Core Heterocycle | Boronate Position | Molecular Weight | TPSA (Ų) | |
---|---|---|---|---|---|
Target compound (874298-03-0) | Pyrimidin-2-yl | para-Phenyl | 340.19 | 76.84 | |
1-(Pyridin-2-yl) analog (874297-97-9) | Pyridin-2-yl | para-Phenyl | 339.20 | 76.84 | |
1-Methyl-3-phenyl variant (874290-99-0) | Methyl | para-Phenyl | 276.14 | 52.63 | |
1-Isopropyl-3-phenyl variant | Isopropyl | para-Phenyl | 276.14 (est.) | 52.63 | [3] [6] |
The urea moiety (–NHC(=O)NH–) provides critical hydrogen-bond donor/acceptor pairs for target engagement, as demonstrated in kinase inhibitor scaffolds like DYRK1A inhibitors where analogous boronates enable fragment-based diversification [7]. Replacing pyrimidine with pyridine (CAS 874297-97-9) slightly reduces electron-withdrawing character, altering dipole moments and binding affinities [8]. Conversely, alkyl ureas (e.g., 1-methyl-3-phenyl variant, CAS 874290-99-0) forfeit heteroaromatic hydrogen-bonding capacity but gain lipophilicity (cLogP increase ~0.8 units), underscoring the target-driven rationale for heterocyclic selection [6].
Suzuki-Miyaura coupling constitutes the pivotal bond-forming step for installing the boronate onto the arylurea scaffold. The reaction typically employs 1-(3-(4-bromophenyl)urea)pyrimidine and bis(pinacolato)diboron (B₂pin₂) under Pd catalysis. Optimization studies reveal that Pd(dppf)Cl₂ (1–5 mol%) in degassed 1,4-dioxane at 80–90°C for 12–24 hours achieves >85% conversion, with potassium carbonate as the optimal base for minimizing protodeboronation [1] [8]. The electron-deficient pyrimidine ring necessitates careful ligand selection: bulky phosphines (e.g., SPhos) suppress undesired homocoupling, while excess base (3 eq.) prevents boronic acid intermediate precipitation [1].
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | +35% |
Ligand | None | 2-Dicyclohexylphosphino-2'-SPhos | +28% |
Base | Na₂CO₃ | K₃PO₄ | +15% |
Solvent | Ethanol/water | Anhydrous 1,4-dioxane | +22% |
Temperature | 65°C | 85°C | +18% |
Regioselectivity challenges arise when coupling halogenated pyrimidinyl ureas. The C4-position of pyrimidine exhibits higher oxidative addition reactivity than C2 or C5 sites. Thus, employing 2-chloropyrimidine as the starting heterocycle ensures selective urea formation at C2 via nucleophilic substitution prior to boronation, avoiding competitive coupling at multiple sites [1] [8]. Post-coupling, extraction with ethyl acetate/water followed by silica gel chromatography (eluent: ethyl acetate/hexane gradient) isolates the boronate in >95% purity, with boronate integrity confirmed by ¹¹B NMR (δ ~30 ppm) [1].
Multi-step synthesis demands orthogonal protection strategies to prevent urea cleavage or boronate decomposition. The pinacol boronic ester’s stability permits direct urea formation under Curtius rearrangement conditions or via aryl isocyanates, but the pyrimidine nitrogen atoms require transient protection during electrophilic reactions [1] [7]. Two validated approaches exist:
Crucially, the urea carbonyl resists reduction under these conditions, preserving scaffold integrity. Analytical monitoring via TLC (silica, UV/cerium detection) and FTIR (urea C=O stretch ~1640–1680 cm⁻¹) ensures step fidelity. For analogs bearing additional reactive groups (e.g., 1-(3-(4-bromophenyl)urea derivatives), sequential protection—first SEM on pyrimidine, then Boc on aniline—enables selective functionalization at both sites [4] [7].
Microwave irradiation revolutionizes Suzuki-Miyaura coupling efficiency for boronated ureas, reducing reaction times from hours to minutes while improving yields and purity. Standard protocols utilize sealed vessels with Pd₂(dba)₃/XPhos catalytic systems (2 mol% Pd), K₂CO₃ base, and 1,4-dioxane/water (10:1) solvent mixtures. Microwave heating at 120–150°C for 10–20 minutes achieves near-quantitative conversion (>95% by LC-MS) of bromophenyl urea intermediates to boronate products, minimizing thermal degradation pathways [7]. Key advantages include:
Scalability: Continuous-flow microwave reactors achieve gram-scale synthesis (e.g., 5.2 g/hr) with consistent purity (>98%), critical for lead optimization campaigns requiring large analog quantities [2].
Table 3: Conventional vs. Microwave-Assisted Coupling Performance
Condition | Reaction Time | Yield (%) | Deboronation (%) | Catalyst Loading |
---|---|---|---|---|
Conventional (85°C, dioxane) | 18 hours | 78 | 12–18 | 5 mol% Pd |
Microwave (140°C, dioxane/H₂O) | 15 minutes | 96 | <5 | 1.5 mol% Pd |
This methodology extends to pyrimidine-boronate building blocks (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine), enabling late-stage diversification for structure-activity relationship studies [5]. Post-reaction, simple aqueous workup recovers the product with residual Pd <50 ppm, meeting medicinal chemistry purity thresholds [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0